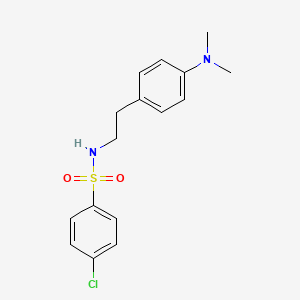

4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

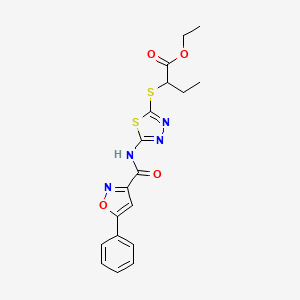

Several studies have been focused on the synthesis of benzenesulfonamide derivatives and their evaluation for potential biological activities, including anticancer, antifungal, and antimicrobial properties. For instance, novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities, showing promising results in vitro (Zareef et al., 2007). Furthermore, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives were synthesized with potential anticancer activity, highlighting the versatility of sulfonamide derivatives in drug discovery (Sławiński et al., 2012).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been employed to understand the interaction of sulfonamide derivatives with biological targets. A study on new Schiff bases of sulfa drugs demonstrated enzyme inhibition potential against acetylcholinesterase and butyrylcholinesterase, supported by molecular docking studies to comprehend the binding interactions (Kausar et al., 2019).

Chemical Properties and Sensing Applications

Sulfonamide compounds have also been explored for their chemical properties and applications in sensing. For example, a colorimetric and fluorescence chemosensing probe was developed for the selective detection of Sn2+ ions, demonstrating the applicability of sulfonamide derivatives in environmental monitoring and bioimaging (Ravichandiran et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is carbonic anhydrase IX . Carbonic anhydrase IX is a protein that is overexpressed in many solid tumors . Therefore, the inhibition of carbonic anhydrase IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition leads to a decrease in tumor cell proliferation, as the overexpression of carbonic anhydrase IX is associated with uncontrolled cell proliferation .

Biochemical Pathways

The inhibition of carbonic anhydrase IX by 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . Tumor cells shift their metabolism to anaerobic glycolysis, leading to a significant modification in pH . By inhibiting carbonic anhydrase IX, this compound disrupts this pathway, affecting the downstream effects related to tumor growth and proliferation .

Pharmacokinetics

The compound’s solubility in acetonitrile and chloroform suggests that it may have good bioavailability .

Result of Action

The result of the action of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a significant decrease in tumor cell proliferation . This is due to the compound’s inhibitory effect on carbonic anhydrase IX, which is overexpressed in many solid tumors .

Action Environment

The action, efficacy, and stability of 4-chloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is affected by the shift in metabolism to anaerobic glycolysis, can impact the compound’s efficacy

properties

IUPAC Name |

4-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-19(2)15-7-3-13(4-8-15)11-12-18-22(20,21)16-9-5-14(17)6-10-16/h3-10,18H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOSLUOYOXCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2635464.png)

![(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2635465.png)